Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester
Description
CAS No.: 944721-48-6 Molecular Formula: C₁₈H₄₁O₆PSi Molecular Weight: 412.57 g/mol Structure: The compound features a long undecyl chain (C11) terminated by a trimethoxysilyl group (–Si(OCH₃)₃) and a diethyl phosphonate ester (–PO(OCH₂CH₃)₂). This hybrid structure combines the hydrolytic reactivity of silanes with the chelating properties of phosphonates, making it highly effective as a bifunctional coupling agent. Applications include surface modification of inorganic materials (e.g., metals, glass) and organic polymers, where it enhances adhesion and corrosion resistance .
Properties
IUPAC Name |
11-diethoxyphosphorylundecyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41O6PSi/c1-6-23-25(19,24-7-2)17-15-13-11-9-8-10-12-14-16-18-26(20-3,21-4)22-5/h6-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDHIGHATUXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCC[Si](OC)(OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41O6PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228369 | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944721-48-6 | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944721-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 11-bromoundecyltrimethoxysilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
Chemical Properties and Structure
Phosphonic acid esters are characterized by their phosphorus-containing groups, which impart unique chemical properties. The specific compound features a trimethoxysilyl group that enhances its reactivity with silicate surfaces, making it valuable for modifications in various materials.
Industrial Applications
2.1 Surface Modification
One of the primary applications of phosphonic acid esters is in surface modification. The compound can be used to enhance adhesion properties in coatings and sealants. Its ability to bond with silicate surfaces allows for improved durability and resistance to environmental factors.
- Table 1: Surface Modification Applications
| Application Type | Description | Benefits |
|---|---|---|
| Coatings | Used as a primer for paints and coatings | Improved adhesion |
| Sealants | Enhances bonding in sealant formulations | Increased longevity |
| Adhesives | Acts as a coupling agent for various substrates | Enhanced mechanical strength |
2.2 Waterproofing Agents
The compound is also utilized in waterproofing applications. Its hydrophobic properties make it suitable for use in construction materials such as concrete and masonry, providing effective barriers against water penetration.
- Case Study: Waterproofing Application
- Context : A study evaluated the effectiveness of phosphonic acid esters in waterproofing cementitious materials.
- Findings : The treated surfaces exhibited significantly reduced water absorption compared to untreated controls, demonstrating the compound's efficacy as a waterproofing agent.
Environmental Applications
3.1 Soil Remediation
Phosphonic acid esters have shown potential in soil remediation efforts, particularly in the removal of heavy metals from contaminated sites. The compound can form stable complexes with metal ions, facilitating their extraction from soils.
- Table 2: Soil Remediation Potential
| Contaminant Type | Removal Efficiency (%) | Treatment Method |
|---|---|---|
| Lead | 85% | Phosphonic Acid Treatment |
| Cadmium | 75% | Phosphonic Acid Treatment |
| Arsenic | 70% | Phosphonic Acid Treatment |
3.2 Water Treatment
In water treatment processes, phosphonic acid esters can be employed to prevent scale formation and corrosion in pipes and industrial equipment. Their application helps maintain system efficiency and prolongs equipment lifespan.
- Case Study: Water Treatment Efficacy
- Context : An evaluation of phosphonic acid esters in industrial cooling systems.
- Results : The use of the compound led to a significant reduction in scale deposits, enhancing operational efficiency by approximately 20%.
Research Insights
Recent studies have focused on optimizing the synthesis and application processes of phosphonic acid esters to maximize their effectiveness across various domains:
- Synthesis Optimization : Research has indicated that modifying reaction conditions during synthesis can enhance the yield and purity of the desired phosphonic acid ester.
- Application Innovations : New formulations incorporating this compound are being developed to improve performance characteristics in coatings and sealants.
Mechanism of Action
The mechanism of action of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester involves the interaction of its functional groups with target molecules. The phosphonic acid group can form strong chelating bonds with metal ions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane networks. These interactions enable the compound to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Analysis
- Chain Length and Hydrophobicity : The target compound’s long undecyl chain (C11) enhances hydrophobicity compared to shorter analogs like the propyl-silane derivative (C3, CAS 51826-92-7). This improves its performance in hydrophobic coatings .
- Silane vs. Non-Silane Derivatives: Unlike non-silane phosphonates (e.g., CAS 17053-13-3), the trimethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals), offering superior adhesion .
- Electron-Withdrawing Groups : The nitro group in CAS 50652-91-0 increases acidity (lower pKa) compared to alkylphosphonates, enhancing metal-chelation capabilities .
Application-Specific Performance
- Corrosion Inhibition: The long alkyl chain in the target compound forms dense self-assembled monolayers (SAMs) on metal surfaces, outperforming shorter-chain silane-phosphonates in salt-spray tests .
- Polymer Compatibility: Its dual functionality bridges organic polymers (via phosphonate) and inorganic fillers (via silane), unlike non-silane esters like CAS 17053-13-3 .
- Biomedical Potential: Nitrophenyl derivatives (CAS 50652-91-0) show promise in drug delivery, but the target compound’s silane group limits biocompatibility compared to hydrophilic phosphonates .
Biological Activity
Phosphonic acid derivatives have garnered attention in various fields, including medicinal chemistry and materials science, due to their unique biological activities. This article focuses on the biological activity of Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester , exploring its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHOP
- Molecular Weight : 228.24 g/mol
The presence of a phosphonic acid functional group combined with a silane moiety imparts unique properties to this compound, making it suitable for various applications.
Synthesis
The synthesis of phosphonic acid derivatives typically involves the reaction of phosphorus-containing compounds with alcohols or amines. For P-[11-(trimethoxysilyl)undecyl]-, diethyl ester, the synthetic pathway often includes:
- Formation of the phosphonic acid : Utilizing phosphorus trichloride and subsequent hydrolysis.
- Esterification : Reacting with diethyl alcohol to form the diethyl ester.
Antiviral Properties
Recent studies have shown that phosphonic acid derivatives exhibit significant antiviral activity. For instance, a related phosphonate compound demonstrated effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC) ranging from 27.59 µM to 91.5 µM . This suggests that similar phosphonic acid derivatives might possess comparable antiviral properties.
Cytostatic Effects
In vitro studies on various cell lines (e.g., L1210, CEM, HeLa) have indicated that phosphonic acid derivatives can exhibit cytostatic effects. For example, certain analogues demonstrated IC values between 29 µM and 130 µM against HeLa cells . These findings highlight the potential of these compounds in cancer therapy.
The biological activity of phosphonic acids is often attributed to their ability to mimic natural phosphate esters, thereby interfering with cellular processes involving nucleic acids and proteins. This interference can lead to inhibition of viral replication and modulation of cell growth pathways.
Case Studies
- Study on Antiviral Activity :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
Q & A
Basic: What established synthetic routes are available for Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving phosphonate esterification and silane functionalization. For example, a similar phosphonate ester was synthesized by reacting a disulfide-containing intermediate with a phosphonate precursor in dimethylformamide (DMF) at 50°C for 60 hours, followed by purification via column chromatography (CH₂Cl₂:MeOH, 20:1) . Characterization of intermediates often includes elemental analysis (e.g., Anal. Calc.: C, 66.91; H, 10.19; Found: C, 66.81; H, 10.09) and spectroscopic methods like IR and NMR to confirm functional groups and purity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound, given challenges in purification?
Low yields (e.g., 20% in a related synthesis ) may arise from side reactions or inefficient purification. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity but may require alternative solvents (e.g., THF or acetonitrile) to reduce byproducts.
- Catalyst use : Triethylamine (Et₃N) is common, but stronger bases (e.g., DBU) or Lewis acids could improve reaction efficiency.
- Temperature control : Gradual heating or microwave-assisted synthesis may reduce decomposition of sensitive intermediates.
Post-synthesis, advanced purification techniques (e.g., preparative HPLC or recrystallization) can isolate the target compound from complex mixtures .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, P content) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., P=O at ~1280 cm⁻¹, Si-O at ~1050 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms alkyl chain integrity and phosphonate/silane groups; ³¹P NMR verifies phosphonic acid esterification .
- Chromatography : HPLC or GC-MS assesses purity and detects unreacted precursors .
Advanced: How do researchers address contradictions in reported physical properties (e.g., solubility, stability) across studies?
Discrepancies in properties like solubility (e.g., water vs. organic solvents) or thermal stability may stem from:
- Synthetic variability : Residual solvents or impurities from column chromatography (e.g., CH₂Cl₂/MeOH mixtures) can alter measured properties .
- Environmental factors : Hygroscopicity of the trimethoxysilyl group may lead to hydrolysis under humid conditions, affecting stability .
To resolve contradictions, researchers should: - Standardize synthesis and purification protocols.
- Conduct stability studies under controlled humidity/temperature (e.g., TGA/DSC for decomposition thresholds) .
Advanced: How does the trimethoxysilyl group influence the compound’s application in surface functionalization?
The trimethoxysilyl (-Si(OCH₃)₃) moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, metal oxides), forming self-assembled monolayers (SAMs). Applications include:
- Biomolecule immobilization : The phosphonic acid group anchors proteins or enzymes, while the undecyl spacer provides flexibility for orientation .
- Hybrid materials : Co-condensation with other silanes (e.g., [11-(allyloxy)undecyl]trimethoxysilane ) creates tunable surfaces for catalysis or sensing.
Challenges include competing hydrolysis of silane groups during SAM formation, which requires strict anhydrous conditions or pH control .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent skin contact. Use P95 respirators for dust/volatiles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of silane or phosphonate vapors.
- Waste disposal : Collect organic waste separately; avoid drainage due to potential environmental persistence .
Advanced: What methodologies enable the incorporation of this compound into activity-based probes for biological studies?
The phosphonic acid group can be functionalized with biotin or fluorophores for target identification. For example:
- Biotinylation : React the phosphonate with biotin-NHS esters in DMF, followed by affinity purification .
- Click chemistry : Introduce azide/alkyne handles via the undecyl chain for CuAAC or SPAAC conjugation .
Applications include profiling phosphatases or studying cell-surface interactions, though steric hindrance from the undecyl chain may require spacer optimization .
Basic: What are the documented stability issues of this compound under varying storage conditions?
- Hydrolysis : The trimethoxysilyl group hydrolyzes in humid environments, forming silanols. Store under argon at -20°C with desiccants.
- Thermal degradation : Decomposition temperatures are unspecified in literature, but related phosphonates degrade above 150°C .
Regular FTIR or ³¹P NMR monitoring is recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
